molecular formula C7H6ClNO2 B11997053 3-chloro-N-hydroxybenzamide CAS No. 4070-53-5

3-chloro-N-hydroxybenzamide

Cat. No.: B11997053
CAS No.: 4070-53-5
M. Wt: 171.58 g/mol
InChI Key: XZHJUCXKSNAJQP-UHFFFAOYSA-N
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Description

3-chloro-N-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-hydroxybenzamide typically involves the chlorination of N-hydroxybenzamide. One common method is the reaction of N-hydroxybenzamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-chloro-N-benzamide.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding N-hydroxybenzamide.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or alkylamines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-chloro-N-benzamide.

    Reduction: N-hydroxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxybenzamide: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

    3-chlorobenzamide: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    4-hydroxybenzamide: The hydroxyl group is in a different position, affecting its chemical properties and reactivity.

Uniqueness

3-chloro-N-hydroxybenzamide is unique due to the presence of both the chlorine atom and the hydroxyl group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

4070-53-5

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

3-chloro-N-hydroxybenzamide

InChI

InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10)

InChI Key

XZHJUCXKSNAJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NO

Origin of Product

United States

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